molecular formula C9H8IN3 B1311472 1-(4-iodobenzyl)-1H-1,2,4-triazole CAS No. 864068-93-9

1-(4-iodobenzyl)-1H-1,2,4-triazole

Cat. No.: B1311472
CAS No.: 864068-93-9
M. Wt: 285.08 g/mol
InChI Key: HCPXRFMOQIIBRI-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a triazole ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Scientific Research Applications

1-(4-Iodobenzyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

It has been shown to interact with murine melanoma cells and inhibit their growth .

Mode of Action

The exact mode of action of 1-(4-iodobenzyl)-1H-1,2,4-triazole is still under investigation. It is believed to act on the localization, interaction, and uptake of other molecules .

Result of Action

It has been shown to inhibit the growth of murine melanoma cells , suggesting potential anti-cancer properties.

Safety and Hazards

1-(4-Iodobenzyl)-1H-pyrazole, a compound similar to 1-(4-iodobenzyl)-1H-1,2,4-triazole, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation if swallowed .

Preparation Methods

The synthesis of 1-(4-iodobenzyl)-1H-1,2,4-triazole typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Iodobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include copper(I) catalysts, sodium azide, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(4-Iodobenzyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of iodine.

    1-(4-Chlorobenzyl)-1H-1,2,4-triazole: Contains a chlorine atom instead of iodine.

    1-(4-Bromobenzyl)-1H-1,2,4-triazole: Contains a bromine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

1-[(4-iodophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPXRFMOQIIBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428765
Record name 1-(4-iodobenzyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-93-9
Record name 1-(4-iodobenzyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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